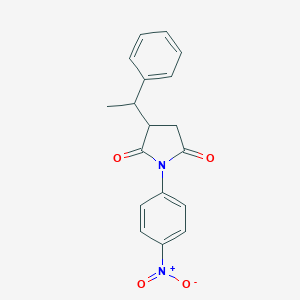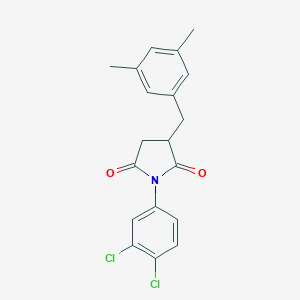![molecular formula C28H27NO5S3 B407094 4,5-DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-OXO-2-PHENYLETHYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B407094.png)
4,5-DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-OXO-2-PHENYLETHYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-OXO-2-PHENYLETHYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 4,5-DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-OXO-2-PHENYLETHYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-OXO-2-PHENYLETHYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may have potential biological activities that are being explored in research.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in biological systems, making it a compound of interest for further study. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,5-DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-OXO-2-PHENYLETHYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and dithiole compounds. These compounds share some structural similarities but may differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C28H27NO5S3 |
|---|---|
Molekulargewicht |
553.7g/mol |
IUPAC-Name |
dimethyl 2-(2,2,6,7-tetramethyl-1-phenacyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H27NO5S3/c1-15-12-18-19(13-16(15)2)29(14-20(30)17-10-8-7-9-11-17)28(3,4)24(35)21(18)27-36-22(25(31)33-5)23(37-27)26(32)34-6/h7-13H,14H2,1-6H3 |
InChI-Schlüssel |
SLTDAQBSEHCRGI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)CC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)CC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)propanamide](/img/structure/B407011.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407013.png)
![4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407014.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B407015.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B407016.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B407017.png)
![2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B407021.png)



![8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B407028.png)
![1-chloro-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-4-(1-naphthyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407029.png)
![6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B407031.png)
![1-chloro-4-(2-chlorophenyl)-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407032.png)
